molecular formula C7H5ClF4N2O B1518978 2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine CAS No. 1039858-65-5

2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine

Cat. No. B1518978
M. Wt: 244.57 g/mol
InChI Key: FFSYCDLXLWQBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine” is a chemical compound with the CAS Number: 1039858-65-5 . It has a molecular weight of 244.58 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine” is 1S/C7H5ClF4N2O/c8-4-1-13-2-5(14-4)15-3-7(11,12)6(9)10/h1-2,6H,3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine” is a liquid at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles are of considerable interest as building blocks in medicinal chemistry due to their potential for further functionalization. A developed synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011).

Coordination Complexes and Electrochemistry

The synthesis and characterization of tetrathiafulvalene-based 2-immino-pyrazine derivative and its radical cation salt are noted for their crystal structures and electrochemical properties, potentially useful as starting materials for conducting and magnetic materials (Cosquer et al., 2009).

DNA Binding and Antimicrobial Properties

Studies on chlorohydrazinopyrazine derivatives, including their physicochemical, cytotoxic properties, and interactions with DNA, indicate the hydrophilic nature of these compounds and their potential clinical applications due to non-toxicity toward human dermal keratinocytes (Mech-Warda et al., 2022).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF4N2O/c8-4-1-13-2-5(14-4)15-3-7(11,12)6(9)10/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSYCDLXLWQBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(2,2,3,3-tetrafluoropropoxy)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.